1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide
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Overview
Description
1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide is an organic compound characterized by the presence of an isocyanide group attached to a 2,3-dimethoxyphenyl ring and a tosylmethyl group
Mechanism of Action
Target of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of sm cross-coupling reactions, the process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The sm cross-coupling reaction, in which similar compounds participate, is a key process in the synthesis of various organic compounds . The products of these reactions can be transformed into a variety of cyclohexanol derivatives .
Result of Action
The products of sm cross-coupling reactions, in which similar compounds participate, can be transformed into potentially useful intermediates for biologically important materials .
Action Environment
The sm cross-coupling reactions, in which similar compounds participate, are known for their exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many endogenous and exogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which can further interact with other biomolecules, such as nucleic acids and proteins, potentially leading to modifications in their structure and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, differentiation, and survival . Additionally, this compound can affect the expression of genes involved in oxidative stress response, apoptosis, and inflammation, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to enzyme inhibition or activation . This interaction can result in the formation of reactive oxygen species (ROS) and other reactive intermediates, which can cause oxidative damage to cellular components. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to cumulative oxidative damage and alterations in cellular function . These temporal effects highlight the importance of controlling experimental conditions to ensure the reproducibility and reliability of results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress . At higher doses, it can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . These adverse effects are often dose-dependent and can be attributed to the accumulation of reactive intermediates and oxidative damage in tissues.
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . The metabolism of this compound can lead to the formation of several metabolites, which can further interact with other enzymes and cofactors. These interactions can affect metabolic flux and alter the levels of key metabolites, potentially impacting cellular energy production and redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cells, this compound can localize to various cellular compartments, including the cytoplasm, mitochondria, and nucleus .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals . For example, the presence of a tosylmethyl group can facilitate the localization of this compound to the mitochondria, where it can exert its effects on mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide typically involves the reaction of 2,3-dimethoxybenzyl chloride with tosylmethyl isocyanide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The isocyanide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the isocyanide group, forming new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.
2,3-Dimethoxybenzoic acid: A related compound with a similar aromatic ring structure but different substituents.
Uniqueness: 1-(2,3-Dimethoxyphenyl)-1-tosylmethyl isocyanide is unique due to the presence of both the isocyanide and tosylmethyl groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
1-[isocyano-(4-methylphenyl)sulfonylmethyl]-2,3-dimethoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-12-8-10-13(11-9-12)23(19,20)17(18-2)14-6-5-7-15(21-3)16(14)22-4/h5-11,17H,1,3-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQXJHWREIZUKB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C2=C(C(=CC=C2)OC)OC)[N+]#[C-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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